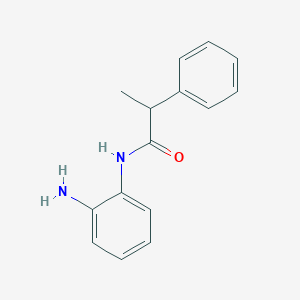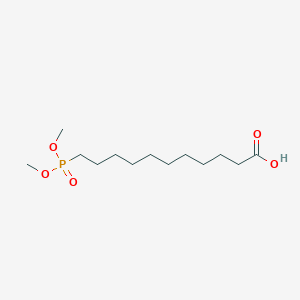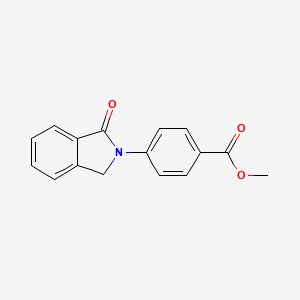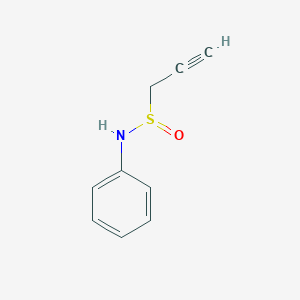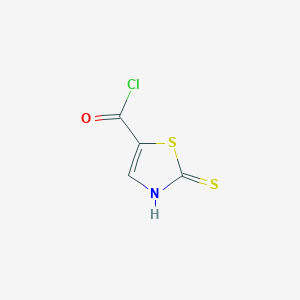![molecular formula C23H27N3O5S B14127289 4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14127289.png)
4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core linked to a quinoline moiety, which is further functionalized with a diethylsulfamoyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: The quinoline intermediate is then methylated using methyl iodide in the presence of a base.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting the appropriate benzoyl chloride with an amine.
Coupling of the Quinoline and Benzamide Units: The quinoline and benzamide units are coupled using a suitable linker, such as ethylamine.
Introduction of the Diethylsulfamoyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The quinoline moiety can be reduced to a tetrahydroquinoline using reducing agents like lithium aluminum hydride.
Substitution: The diethylsulfamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(diethylsulfamoyl)-N-[2-(7-hydroxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide.
Reduction: Formation of 4-(diethylsulfamoyl)-N-[2-(7-methoxy-1,2,3,4-tetrahydroquinolin-3-yl)ethyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. The exact pathways involved depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
- **4-(diethylsulfamoyl)-N-[2-(7-hydroxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- **4-(diethylsulfamoyl)-N-[2-(7-methoxy-1,2,3,4-tetrahydroquinolin-3-yl)ethyl]benzamide
- **4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzoic acid
Uniqueness
4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the diethylsulfamoyl group, in particular, enhances its solubility and potential interactions with biological targets.
属性
分子式 |
C23H27N3O5S |
|---|---|
分子量 |
457.5 g/mol |
IUPAC 名称 |
4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C23H27N3O5S/c1-4-26(5-2)32(29,30)20-10-7-16(8-11-20)22(27)24-13-12-18-14-17-6-9-19(31-3)15-21(17)25-23(18)28/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,24,27)(H,25,28) |
InChI 键 |
GFZBDFRRKLHLJI-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


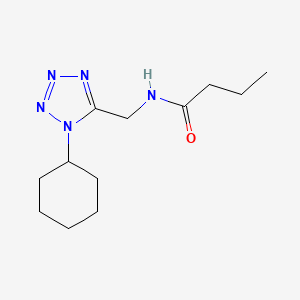
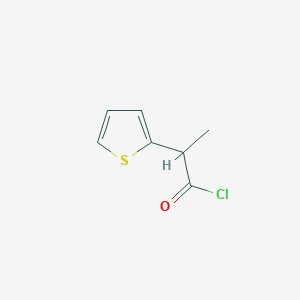

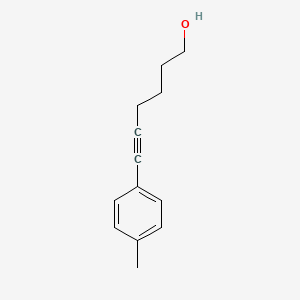


![[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane)](/img/structure/B14127239.png)
![1-(3-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127242.png)
